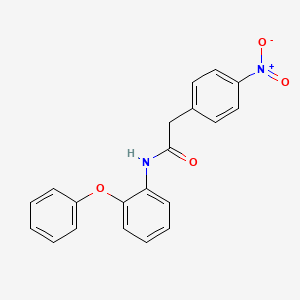![molecular formula C17H14N2O3S B5806124 O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)
O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate, also known as BMOTC, is a chemical compound used in scientific research. It belongs to the class of thiocarbonates and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate in lab experiments is its high yield of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate. One potential direction is to further investigate its potential as an anticancer agent and to explore its mechanisms of action. Another direction is to study its potential applications in the treatment of inflammatory diseases and to further investigate its anti-inflammatory properties. Additionally, further research could be done to explore its potential as an antimicrobial agent and to investigate its effects on different types of bacteria and fungi.
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and it has been studied extensively for its potential uses in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in different areas of research.
Synthesis Methods
The synthesis of O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate involves the reaction of benzyl isocyanate with 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol in the presence of a base. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
benzyl [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)15-18-19-16(22-15)23-17(20)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTLRBCFFYDOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)


![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)




![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
